molecular formula C11H18N2O3 B12935072 tert-Butyl (R)-2-(cyanomethyl)morpholine-4-carboxylate

tert-Butyl (R)-2-(cyanomethyl)morpholine-4-carboxylate

Cat. No.: B12935072
M. Wt: 226.27 g/mol
InChI Key: WHRDWLLTRDAEFB-SECBINFHSA-N
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Description

tert-Butyl ®-2-(cyanomethyl)morpholine-4-carboxylate is a chemical compound with a molecular formula of C11H20N2O3. It is a morpholine derivative that features a tert-butyl group, a cyanomethyl group, and a carboxylate ester. This compound is of interest in various fields of scientific research due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ®-2-(cyanomethyl)morpholine-4-carboxylate typically involves the reaction of morpholine derivatives with tert-butyl chloroformate and cyanomethyl reagents. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the process is usually carried out under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of tert-Butyl ®-2-(cyanomethyl)morpholine-4-carboxylate may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, which is essential for its application in various industries.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ®-2-(cyanomethyl)morpholine-4-carboxylate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the cyanomethyl group to other functional groups such as amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the cyanomethyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.

Scientific Research Applications

tert-Butyl ®-2-(cyanomethyl)morpholine-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl ®-2-(cyanomethyl)morpholine-4-carboxylate involves its interaction with specific molecular targets and pathways. The cyanomethyl group can act as a reactive site for further chemical modifications, while the morpholine ring provides stability and solubility. The tert-butyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and other hydrophobic environments.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 3-(hydroxymethyl)morpholine-4-carboxylate
  • tert-Butyl 3-(aminomethyl)morpholine-4-carboxylate

Uniqueness

tert-Butyl ®-2-(cyanomethyl)morpholine-4-carboxylate is unique due to the presence of the cyanomethyl group, which imparts distinct reactivity and potential for further chemical transformations. This sets it apart from similar compounds that may lack this functional group and therefore exhibit different chemical behaviors and applications.

Biological Activity

tert-Butyl (R)-2-(cyanomethyl)morpholine-4-carboxylate is a chemical compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

  • Molecular Formula : C11H18N2O3
  • Molecular Weight : 226.276 g/mol
  • CAS Number : 220199-85-9

The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. The compound may function as an inhibitor or modulator, influencing biochemical pathways critical for cellular functions. Its structure allows for specific binding to enzymatic sites, potentially altering their activity and leading to therapeutic effects.

Enzyme Inhibition

Research indicates that compounds similar to this compound exhibit significant enzyme inhibition. For instance, studies have shown that morpholine derivatives can inhibit bacterial topoisomerases, which are essential for DNA replication and transcription in bacteria. This inhibition can lead to antibacterial effects against both Gram-positive and Gram-negative bacteria.

CompoundTarget EnzymeIC50 Value (nM)Activity
7aDNA gyrase<10Potent
7aTopo IV8.0Potent

Table 1: Enzyme Inhibition Profile of Related Compounds

Antibacterial Activity

The compound's structural characteristics suggest potential antibacterial properties. In vitro studies have demonstrated that similar compounds exhibit low nanomolar inhibitory concentrations against various bacterial strains, including multidrug-resistant Staphylococcus aureus.

Case Studies

  • Study on Morpholine Derivatives :
    A recent study explored the antibacterial effects of morpholine derivatives, including this compound. The results indicated that these compounds could effectively inhibit the growth of resistant bacterial strains, showcasing their potential as new antibacterial agents .
  • Mechanistic Insights :
    Another investigation focused on the mechanism through which these compounds exert their effects on bacterial topoisomerases. The study revealed that the binding affinity to the enzyme's active site was crucial for their inhibitory action, providing insights into the design of more effective derivatives .

Applications in Drug Development

Given its biological activity, this compound is being investigated for its potential use in pharmaceuticals. Its ability to inhibit key enzymes involved in bacterial resistance makes it a candidate for developing new antibiotics.

Properties

Molecular Formula

C11H18N2O3

Molecular Weight

226.27 g/mol

IUPAC Name

tert-butyl (2R)-2-(cyanomethyl)morpholine-4-carboxylate

InChI

InChI=1S/C11H18N2O3/c1-11(2,3)16-10(14)13-6-7-15-9(8-13)4-5-12/h9H,4,6-8H2,1-3H3/t9-/m1/s1

InChI Key

WHRDWLLTRDAEFB-SECBINFHSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCO[C@@H](C1)CC#N

Canonical SMILES

CC(C)(C)OC(=O)N1CCOC(C1)CC#N

Origin of Product

United States

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